molecular formula C13H10O3S B14281610 2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid CAS No. 127906-79-0

2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid

Cat. No.: B14281610
CAS No.: 127906-79-0
M. Wt: 246.28 g/mol
InChI Key: GCFXMTUUHMDOMG-UHFFFAOYSA-N
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Description

2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid core with a sulfanyl group attached to a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid typically involves the reaction of 3-hydroxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the thiol group of 3-hydroxythiophenol attacks the bromine-substituted benzoic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties and its role in enzyme inhibition.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzoic acid:

    3-Hydroxybenzoic acid: Similar structure but with the hydroxy group directly attached to the benzoic acid core.

    4-Hydroxybenzoic acid: Another isomer with the hydroxy group in the para position.

Uniqueness

2-[(3-Hydroxyphenyl)sulfanyl]benzoic acid is unique due to the presence of both hydroxy and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

127906-79-0

Molecular Formula

C13H10O3S

Molecular Weight

246.28 g/mol

IUPAC Name

2-(3-hydroxyphenyl)sulfanylbenzoic acid

InChI

InChI=1S/C13H10O3S/c14-9-4-3-5-10(8-9)17-12-7-2-1-6-11(12)13(15)16/h1-8,14H,(H,15,16)

InChI Key

GCFXMTUUHMDOMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)SC2=CC=CC(=C2)O

Origin of Product

United States

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